molecular formula C7H6FNO5S B13251906 4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13251906
M. Wt: 235.19 g/mol
InChI Key: JDMUCRUMLXGKCK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride (CAS: 1955520-81-6) is an aromatic sulfonyl fluoride derivative characterized by its distinct functional groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methoxy-2-nitrobenzenesulfonyl fluoride , reflecting the substituents’ positions on the benzene ring: a methoxy group (-OCH₃) at the para-position (C4), a nitro group (-NO₂) at the ortho-position (C2), and a sulfonyl fluoride (-SO₂F) at the para-position relative to the methoxy group (C1).

The molecular formula is C₇H₆FNO₅S , with a molecular weight of 235.19 g/mol . Key structural identifiers include:

  • InChI : 1S/C7H6FNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3
  • InChIKey : JDMUCRUMLXGKCK-UHFFFAOYSA-N
  • Canonical SMILES : COC1=CC(=C(C=C1)S(=O)(=O)F)[N+](=O)[O-].

The sulfonyl fluoride group confers electrophilic reactivity, making the compound valuable in covalent bond-forming reactions, while the nitro and methoxy groups influence electronic and steric properties.

Historical Development in Sulfonyl Fluoride Chemistry

Sulfonyl fluorides gained prominence in the mid-20th century as stable analogs of sulfonyl chlorides, but their synthetic utility was limited by harsh reaction conditions. Early methods relied on fluoride-chloride exchange using hazardous reagents like hydrogen fluoride. The resurgence of interest in sulfonyl fluorides began in the 2010s with the advent of Sulfur-Fluoride Exchange (SuFEx) chemistry, a click reaction platform enabling robust bond formation under mild conditions.

Electrochemical synthesis emerged as a breakthrough for sulfonyl fluoride preparation. For example, anodic oxidation of thiols or disulfides in the presence of potassium fluoride (KF) allows direct access to sulfonyl fluorides without stoichiometric oxidants. Photochemical methods, such as decarboxylative fluorosulfonylethylation of carboxylic acids, further expanded structural diversity, enabling the incorporation of sulfonyl fluoride groups into complex molecules like peptides and natural products. These advancements facilitated the synthesis of 4-methoxy-2-nitrobenzenesulfonyl fluoride and related derivatives, which are now employed as chemical probes in enzymology and materials science.

Positional Isomerism in Nitro-Methoxybenzenesulfonyl Derivatives

Positional isomerism significantly impacts the physicochemical and reactivity profiles of nitro-methoxybenzenesulfonyl fluorides. Three key isomers are compared below:

Isomer Name Substituent Positions Key Properties
4-Methoxy-2-nitrobenzenesulfonyl fluoride Methoxy (C4), Nitro (C2) Moderate electrophilicity, steric hindrance at C2
2-Methoxy-4-nitrobenzenesulfonyl fluoride Methoxy (C2), Nitro (C4) Enhanced electron-withdrawing effect at C4
3-Methoxy-2-nitrobenzenesulfonyl fluoride Methoxy (C3), Nitro (C2) Ortho-directing effects influence reactivity

The 4-methoxy-2-nitro isomer exhibits unique reactivity due to the para-methoxy group’s electron-donating nature, which mitigates the electron-withdrawing effect of the ortho-nitro group. This balance stabilizes the sulfonyl fluoride moiety while allowing selective nucleophilic attack at the sulfur center. By contrast, the 2-methoxy-4-nitro isomer’s electronic profile favors reactions at the nitro group, as seen in reduction or substitution reactions.

Synthetic routes to these isomers often involve regioselective nitration of methoxybenzenesulfonyl fluoride precursors. For example, nitration of 4-methoxybenzenesulfonyl fluoride with nitric acid yields the 2-nitro derivative, whereas altering reaction conditions can produce the 3-nitro or 4-nitro isomers. The choice of catalyst and temperature is critical to controlling regioselectivity, as demonstrated in studies of antibacterial sulfonyl fluorides where meta-nitro substitution enhanced bioactivity.

Properties

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

4-methoxy-2-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H6FNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3

InChI Key

JDMUCRUMLXGKCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Formation of Ar-S-Phth Intermediate

  • Reagents : Aryl halide (e.g., 4-methoxy-2-nitroiodobenzene), thiophenol phthalimide.
  • Conditions : MeCN, TCICA (trichloroisocyanuric acid), KF, 24 h at RT.
  • Intermediate : Ar-S-Phth (3a ) forms via SNAr substitution.

Step 2: Fluorination to Sulfonyl Fluoride

  • Oxidizing System : TCICA (18 equiv), KF (32 equiv), catalytic TFA.
  • Selectivity Control :
    • MeOH (2 equiv) favors SO₂F formation (95% yield).
    • Excess TCICA/KF produces SF₄Cl derivatives.
Parameter Optimal Value for SO₂F
TCICA (equiv) 6
KF (equiv) 12
Additive MeOH (2 equiv)
Reaction Time 24 h

Sulfonyl Chloride Fluorination

A classical approach involves converting sulfonyl chlorides to fluorides:

Step 1: Diazotization and Chlorosulfonylation

Step 2: Fluoride Exchange

Quality Control and Purification

  • Crystallization : Hexanes/THF (4:1) removes unreacted starting material.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:5) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.

    Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.

    Reduction: 4-Methoxy-2-aminobenzene-1-sulfonyl fluoride.

Scientific Research Applications

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to act as an electrophile in substitution reactions. The nitro group can undergo reduction, leading to the formation of amine derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactive Group Applications/Notes
4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride C₇H₆FNO₅S 235.19 4-OCH₃, 2-NO₂, 1-SO₂F Sulfonyl fluoride Potential use in SuFEx chemistry; limited commercial availability.
4-Methoxy-2-nitrobenzene-1-sulfonyl chloride C₇H₆ClNO₅S 247.65 4-OCH₃, 2-NO₂, 1-SO₂Cl Sulfonyl chloride Discontinued product; historically used as a sulfonating agent. Higher reactivity toward hydrolysis compared to sulfonyl fluorides.
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 4-F-C₆H₄, 2-OCH₃, ethane backbone Sulfonyl chloride Specialty intermediate; ethane backbone may enhance solubility in nonpolar media.
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine ring, methyl ester Sulfonylurea Herbicide; targets acetolactate synthase in plants.

Key Differences and Implications

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group (-SO₂F) in 4-methoxy-2-nitrobenzene-1-sulfonyl fluoride exhibits greater hydrolytic stability compared to the sulfonyl chloride (-SO₂Cl) analogue . This stability makes fluorides preferable for applications requiring prolonged storage or controlled reactivity. However, sulfonyl chlorides generally react faster in nucleophilic substitutions (e.g., with amines or alcohols).
  • Electron-Withdrawing Effects: The nitro group (-NO₂) at the 2-position enhances the electrophilicity of the sulfonyl group, facilitating reactions with nucleophiles. This effect is less pronounced in compounds lacking strong electron-withdrawing substituents, such as 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride .

Biological Activity

4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride (often abbreviated as MNSF) is a synthetic organic compound that has garnered interest in chemical biology due to its unique structural features. This compound contains a methoxy group, a nitro group, and a sulfonyl fluoride moiety, which contribute to its reactivity and potential biological applications. This article explores the biological activity of MNSF, focusing on its mechanisms of action, reactivity, and implications in medicinal chemistry.

Chemical Structure and Properties

MNSF is characterized by the following structural formula:

C7H8FNO4S\text{C}_7\text{H}_8\text{F}\text{N}\text{O}_4\text{S}

Key Functional Groups:

  • Methoxy Group (-OCH₃) : Electron-donating, can influence reactivity.
  • Nitro Group (-NO₂) : Electron-withdrawing, increases electrophilicity.
  • Sulfonyl Fluoride Group (-SO₂F) : Highly reactive, often used as a leaving group in nucleophilic substitutions.

MNSF's biological activity primarily stems from its ability to act as a sulfonyl fluoride electrophile. Sulfonyl fluorides are known to modify nucleophilic residues in proteins, particularly serines and cysteines, making them valuable tools in chemical biology for probing protein functions and interactions.

  • Protein Modification : MNSF can covalently modify active site residues of enzymes, leading to inhibition or alteration of enzymatic activity. This property is particularly useful in identifying enzyme targets in drug discovery.
  • Reactivity with Nucleophiles : The presence of the sulfonyl fluoride moiety allows MNSF to participate in nucleophilic aromatic substitution reactions. This characteristic can be exploited to introduce various functional groups into biological molecules.

Case Studies

A study by RSC Publishing highlighted the utility of sulfonyl fluorides like MNSF in developing inhibitors for proteases. These compounds demonstrated significant selectivity towards specific serine residues, indicating their potential for therapeutic applications against diseases involving dysregulated protease activity .

Another research article discussed the synthesis and evaluation of sulfonyl fluoride derivatives for fragment-based drug discovery. It was found that modifications to the methoxy group significantly affected the compound's reactivity and stability in aqueous environments . The study provided quantitative data showing that compounds with electron-withdrawing groups exhibited higher reactivity compared to those with electron-donating groups.

Reactivity Comparison of Sulfonyl Fluorides

CompoundReactivity (Conversion %)Notes
4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride70%Moderate reactivity; influenced by methoxy group
4-Aminobenzenesulfonyl fluoride84%Higher reactivity due to amino group
3-Nitrophenylsulfonyl fluoride65%Lower reactivity; nitro group position affects stability

Research Findings

Recent findings indicate that MNSF can serve as a scaffold for developing new therapeutic agents. Its ability to selectively modify proteins suggests potential applications in targeted therapies for cancer and other diseases where specific protein interactions are critical. The unique combination of functional groups allows for further derivatization, enhancing its utility in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for preparing 4-methoxy-2-nitrobenzene-1-sulfonyl fluoride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves halogen exchange from the corresponding sulfonyl chloride. A common approach is reacting 4-methoxy-2-nitrobenzenesulfonyl chloride with potassium fluoride (KF) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours . Purity optimization includes:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Analysis: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR (δ −40 to −45 ppm for sulfonyl fluoride) .

Basic: How can the structure of 4-methoxy-2-nitrobenzene-1-sulfonyl fluoride be rigorously characterized?

Methodological Answer:
Use a multi-technique approach:

  • X-ray crystallography: Grow single crystals via slow evaporation in ethanol. Solve the structure using SHELX software (SHELXT for solution, SHELXL for refinement) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy (δ ~3.9 ppm, singlet) and aromatic proton signals (coupling patterns depend on substitution).
    • FT-IR: Confirm sulfonyl fluoride group (S=O stretch at ~1370 cm⁻¹, S-F at ~750 cm⁻¹) .
  • Mass spectrometry (HRMS): Exact mass calculated for C₇H₆FNO₅S: [M+H]⁺ = 248.0063.

Advanced: What factors influence the reactivity of 4-methoxy-2-nitrobenzene-1-sulfonyl fluoride in nucleophilic substitutions, and how does it compare to analogs like 4-oxopiperidine-1-sulfonyl fluoride?

Methodological Answer:
Reactivity is governed by electronic and steric effects:

  • Electronic effects: The nitro group meta to sulfonyl fluoride enhances electrophilicity via electron-withdrawing effects, favoring nucleophilic attack. Compare to 4-oxopiperidine-1-sulfonyl fluoride, where the electron-donating piperidine ring reduces reactivity .
  • Steric effects: Steric hindrance from the methoxy group may slow reactions with bulky nucleophiles.
    Experimental design:
  • Perform kinetic studies with amines (e.g., benzylamine) in THF at 25°C, monitoring conversion via ¹⁹F NMR.
  • Compare second-order rate constants (k₂) with analogs to quantify reactivity differences .

Advanced: How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:
Protocol:

Prepare buffered solutions (pH 2–12) using HCl (acidic) and NaOH (basic).

Incubate the compound (1 mM) at 25°C and 37°C.

Withdraw aliquots at intervals (0, 1, 6, 24 hours) and quench with cold acetonitrile.

Analyze degradation via HPLC (retention time shift for sulfonic acid product).
Key findings:

  • Stability: Expected t₁/₂ >24 hours at pH 7.4 (physiological relevance).
  • Degradation products: 4-Methoxy-2-nitrobenzenesulfonic acid confirmed by HRMS .

Advanced: What strategies mitigate contradictions in reported reactivity data for sulfonyl fluorides in bioconjugation studies?

Methodological Answer:
Address discrepancies through controlled experiments:

  • Variable control: Standardize solvent (e.g., DMF vs. DMSO), temperature, and nucleophile concentration.
  • Competitive assays: Compare reactivity toward cysteine vs. lysine residues in model peptides (e.g., GSH or BSA) using LC-MS/MS to quantify adduct formation .
  • Statistical analysis: Use ANOVA to evaluate significance of reported differences (e.g., pH-dependent rate variations) .

Advanced: How can this compound be applied in covalent inhibitor design for serine hydrolases?

Methodological Answer:
Protocol:

Target selection: Identify hydrolases with catalytic serine (e.g., acetylcholinesterase).

Inhibitor screening: Incubate enzyme (1 µM) with compound (0.1–100 µM) in PBS (pH 7.4) for 1 hour.

Activity assay: Measure residual enzyme activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).

Validation: Confirm covalent binding via tryptic digest and LC-MS/MS (detect sulfonylated serine peptide) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of sulfonyl fluoride vapors.
  • Spill management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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